[3-(Difluoromethoxy)phenyl]methanethiol

Catalog No.
S866141
CAS No.
1208074-80-9
M.F
C8H8F2OS
M. Wt
190.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Difluoromethoxy)phenyl]methanethiol

CAS Number

1208074-80-9

Product Name

[3-(Difluoromethoxy)phenyl]methanethiol

IUPAC Name

[3-(difluoromethoxy)phenyl]methanethiol

Molecular Formula

C8H8F2OS

Molecular Weight

190.21 g/mol

InChI

InChI=1S/C8H8F2OS/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,8,12H,5H2

InChI Key

HZJMZDVAYNCAHU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)F)CS

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CS

[3-(Difluoromethoxy)phenyl]methanethiol (CAS 1208074-80-9) is a highly specialized fluorinated benzyl mercaptan utilized as a critical building block in pharmaceutical and agrochemical development. Featuring a meta-substituted difluoromethoxy (-OCF2H) group, this compound serves as a versatile nucleophile for thioether, sulfoxide, and sulfone synthesis[1]. Unlike standard methoxy or fully fluorinated analogs, the -OCF2H moiety offers a unique combination of moderate lipophilicity, enhanced metabolic stability, and weak hydrogen-bond donating capacity [2]. For industrial procurement, this compound is prioritized when downstream applications require precise tuning of physicochemical properties without the severe solubility penalties associated with heavier perfluoroalkyl groups.

Substituting [3-(Difluoromethoxy)phenyl]methanethiol with common generic alternatives like (3-Methoxyphenyl)methanethiol often leads to late-stage failures due to the severe metabolic liability of the -OCH3 group, which is highly susceptible to CYP450-mediated oxidative O-demethylation [1]. Conversely, utilizing the fully fluorinated[3-(Trifluoromethoxy)phenyl]methanethiol introduces excessive lipophilicity, which can compromise aqueous solubility and formulation viability in downstream active pharmaceutical ingredients (APIs) [2]. Furthermore, the trifluoromethoxy group lacks the polarized C-H bond present in the -OCF2H moiety, eliminating its ability to act as a weak hydrogen-bond donor—a critical interaction for specific target binding and surface wetting applications. Therefore, procurement must strictly specify the difluoromethoxy analog when balancing metabolic robustness with hydrophilicity.

Enhanced Nucleophilicity via Hammett-Driven pKa Modulation

The electron-withdrawing nature of the meta-difluoromethoxy group (Hammett $\sigma_m \approx 0.35$) lowers the pKa of the benzylic thiol compared to unfluorinated or electron-donating analogs [1]. At a mildly basic pH of 8.0—common in SN2 alkylation protocols—[3-(Difluoromethoxy)phenyl]methanethiol generates a significantly higher fraction of the highly reactive thiolate anion compared to (3-Methoxyphenyl)methanethiol. This allows for milder coupling conditions, reduced equivalents of base, and fewer base-catalyzed side reactions during complex API synthesis [2].

Evidence DimensionEstimated Thiol pKa and Thiolate Fraction at pH 8.0
Target Compound DatapKa ~9.0 (~9.0% thiolate active species)
Comparator Or Baseline(3-Methoxyphenyl)methanethiol (pKa ~9.3, ~4.7% thiolate active species)
Quantified Difference~1.9-fold higher concentration of reactive thiolate at pH 8.0
ConditionsAqueous/organic biphasic or mildly basic coupling conditions (pH 8.0)

Higher thiolate availability at lower pH allows for milder, higher-yielding cross-coupling and alkylation reactions, directly improving manufacturing processability.

Optimized Lipophilicity Profile for Formulation Compatibility

For downstream applications requiring precise hydrophilic-lipophilic balance (HLB), the difluoromethoxy group provides a critical intermediate lipophilicity. Based on established Hansch lipophilicity parameters, the -OCF2H substituent is significantly less lipophilic than the trifluoromethoxy (-OCF3) group[1]. When synthesizing thioether-based drug candidates or functional materials, selecting[3-(Difluoromethoxy)phenyl]methanethiol over the perfluorinated analog prevents excessive hydrophobicity, thereby mitigating 'grease-out' effects and reducing the need for complex, costly solubilizing excipients in final formulations [2].

Evidence DimensionSubstituent Lipophilicity Contribution (Hansch $\pi$ constant)
Target Compound Data-OCF2H group ($\pi$ = 0.68)
Comparator Or Baseline-OCF3 group ($\pi$ = 1.04)
Quantified Difference0.36 log units lower lipophilicity
ConditionsStandard octanol-water partition coefficient models

Maintaining a lower LogP prevents downstream solubility failures, making this compound superior to trifluoromethoxy analogs for aqueous-compatible formulations.

Downstream Metabolic Stability and CYP450 Resistance

A primary driver for procuring[3-(Difluoromethoxy)phenyl]methanethiol is the exceptional metabolic stability it confers to downstream products. Compounds containing a standard methoxy (-OCH3) group are highly vulnerable to oxidative O-dealkylation by Cytochrome P450 enzymes [1]. The incorporation of two fluorine atoms in the -OCF2H group strongly deactivates the adjacent carbon toward hydrogen abstraction, drastically reducing intrinsic clearance rates. This makes the difluoromethoxy building block indispensable for synthesizing APIs that require extended biological half-lives [2].

Evidence DimensionResistance to CYP450-mediated O-dealkylation (Intrinsic Clearance Proxy)
Target Compound Data-OCF2H derivative (Highly resistant to oxidative cleavage)
Comparator Or Baseline-OCH3 derivative (High liability for rapid O-demethylation)
Quantified DifferenceEstimated 5 to 10-fold reduction in intrinsic clearance (CL_int) in liver microsome models
ConditionsIn vitro human liver microsome (HLM) stability assays

Procuring this fluorinated precursor directly prevents late-stage pharmacokinetic failures associated with rapid metabolism of unfluorinated analogs.

Synthesis of Metabolically Robust Thioether and Sulfone APIs

Directly leveraging the CYP450 resistance of the -OCF2H group (as detailed in Section 3), this compound is the preferred precursor for synthesizing thioether, sulfoxide, and sulfone-based drug candidates. It is specifically procured when lead optimization requires replacing a metabolically labile methoxy group without incurring the extreme lipophilicity penalty of a trifluoromethoxy substitution [1].

Development of Systemic Agrochemicals

In agrochemical research, the intermediate lipophilicity ($\pi$ = 0.68) of the difluoromethoxy group ensures optimal hydrophilic-lipophilic balance for plant vascular transport. [3-(Difluoromethoxy)phenyl]methanethiol is utilized to synthesize systemic fungicides and herbicides where precise tuning of membrane permeability and aqueous solubility is critical for field efficacy[2].

Fluorinated Self-Assembled Monolayers (SAMs) with Tunable Wetting

The compound is utilized in materials science to generate self-assembled monolayers on gold or silver surfaces. Unlike fully perfluorinated thiols, the polarized C-H bond in the -OCF2H group acts as a weak hydrogen-bond donor, providing unique surface wetting and adhesion properties that are highly sought after in specialized sensor and coating applications [3].

XLogP3

3.1

Dates

Last modified: 04-14-2024

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